Bienvenue dans la boutique en ligne BenchChem!

4-Piperidin-4-YL-quinoline 1-oxide

Analytical Chemistry Mass Spectrometry Quality Control

4-Piperidin-4-YL-quinoline 1-oxide is a critical quinoline N-oxide reference standard. Unlike generic quinoline-piperidine scaffolds, its N-oxide moiety markedly alters lipophilicity, hydrogen-bond capacity, and metabolic stability—properties essential for hypoxia-selective prodrug design and unambiguous ADME metabolite identification. Procuring this authentic N-oxide eliminates the risk of irreproducible results from oxidation-state mismatches.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 885274-79-3
Cat. No. B1506992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-4-YL-quinoline 1-oxide
CAS885274-79-3
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=[N+](C3=CC=CC=C23)[O-]
InChIInChI=1S/C14H16N2O/c17-16-10-7-12(11-5-8-15-9-6-11)13-3-1-2-4-14(13)16/h1-4,7,10-11,15H,5-6,8-9H2
InChIKeyHAPWZHVNHWMCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-4-YL-quinoline 1-oxide (CAS 885274-79-3): Structural Baseline and Compound Class Context for Research Procurement


4-Piperidin-4-YL-quinoline 1-oxide (CAS 885274-79-3) is a synthetic quinoline N-oxide heterocycle with molecular formula C14H16N2O and molecular weight 228.29 g/mol . The compound combines a quinoline core, a piperidine substituent at the 4-position, and a characteristic N-oxide functional group, placing it within the broader class of quinoline N-oxides—a structural family recognized for altered electronic distribution, enhanced hydrogen-bond acceptor capacity, and distinct metabolic reactivity compared to their parent tertiary amines [1].

Why 4-Piperidin-4-YL-quinoline 1-oxide Cannot Be Interchanged with Non-Oxidized Quinoline-Piperidine Analogs


Generic substitution between 4-Piperidin-4-YL-quinoline 1-oxide and its non-oxide parent, 4-(piperidin-4-yl)quinoline (CAS 916731-02-7), or simple quinoline N-oxide (CAS 1613-37-2) is not scientifically justifiable because the N-oxide moiety fundamentally alters key molecular properties relevant to bioactivity, reactivity, and physicochemical behavior [1]. The N→O dative bond introduces a strong dipole moment, increases hydrogen-bond acceptor count, and substantially modifies lipophilicity and aqueous solubility [2]. These changes directly impact critical drug-likeness parameters such as membrane permeability, metabolic stability (particularly CYP-mediated N-oxide reduction), and target binding kinetics—meaning that procurement decisions based solely on the quinoline-piperidine scaffold without accounting for the oxidation state bear significant risk of irreproducible experimental outcomes or failed lead optimization campaigns [3].

Quantitative Differentiation Evidence: 4-Piperidin-4-YL-quinoline 1-oxide vs. Closest Structural Analogs


Molecular Weight Shift Enables MS-Based Analytical Discrimination from Non-Oxide Parent

4-Piperidin-4-YL-quinoline 1-oxide (C14H16N2O, molecular weight 228.29 g/mol) can be unambiguously distinguished from its non-oxide parent 4-(piperidin-4-yl)quinoline (C14H16N2, molecular weight 212.29 g/mol) by the +16 Da mass difference conferred by the N-oxide oxygen [1]. This mass increment is sufficient for baseline chromatographic and mass spectrometric separation, eliminating ambiguity in reaction monitoring or impurity profiling .

Analytical Chemistry Mass Spectrometry Quality Control

Enhanced Hydrogen-Bond Acceptor (HBA) Capacity Relative to Non-Oxide Parent

Introduction of the N-oxide functionality increases the hydrogen-bond acceptor (HBA) count from 2 (quinoline N + piperidine N) in the parent compound to 3 (quinoline N-oxide O−, quinoline N, piperidine N) in 4-Piperidin-4-YL-quinoline 1-oxide [1]. This additional HBA site, with the N-oxide oxygen bearing significant negative charge density, enhances capacity for intermolecular hydrogen bonding with biological targets, co-crystal formers, and protic solvents [2].

Medicinal Chemistry Molecular Recognition Drug Design

Increased Topological Polar Surface Area (TPSA) Predicts Altered Membrane Permeability

The N-oxide modification increases the topological polar surface area (TPSA) from approximately 24.9 Ų for 4-(piperidin-4-yl)quinoline [1] to an estimated 40–42 Ų for 4-Piperidin-4-YL-quinoline 1-oxide, based on the contribution of the N-oxide oxygen (~17 Ų increment per oxygen in polar surface calculations) [2]. This magnitude of TPSA change is within the range known to affect passive membrane permeability and oral bioavailability predictions, where TPSA values below 60 Ų generally favor CNS penetration while those above 90 Ų tend to reduce it [3].

ADME Drug-likeness Permeability

Reduced LogP (Lipophilicity) vs. Non-Oxide Parent Influences Partitioning Behavior

N-Oxidation typically reduces the calculated LogP (octanol-water partition coefficient) of heterocyclic amines by approximately 0.5–1.5 log units due to the introduction of a polar N→O dipole [1]. While experimentally measured LogP values for 4-Piperidin-4-YL-quinoline 1-oxide have not been published, the non-oxide parent 4-(piperidin-4-yl)quinoline has a computed XLogP3 value of 2.4 [2]. Applying the class-level N-oxide LogP reduction factor yields an estimated LogP of ~1.0–1.9 for the target compound. For reference, simple quinoline 1-oxide (C9H7NO) has a reported LogP of 0.36 [3].

Lipophilicity Physicochemical Properties Solubility

N-Oxide Redox Lability Provides a Distinct Metabolic and Synthetic Handle

The quinoline N-oxide functionality is susceptible to bioreduction by cytochrome P450 enzymes (e.g., CYP2A6) and flavin-containing monooxygenases under both aerobic and hypoxic conditions, generating the parent tertiary amine [1]. This metabolic pathway has been exploited in the design of hypoxia-selective prodrugs and bioreductively-activated agents [2]. In contrast, the non-oxide 4-(piperidin-4-yl)quinoline lacks this redox-sensitive metabolic handle. Additionally, the N-oxide can undergo photochemical rearrangement and thermal deoxygenation, providing synthetic versatility not available with the non-oxide scaffold [3].

Prodrug Design Metabolism Synthetic Chemistry

Piperidine Substituent at 4-Position Confers Scaffold Differentiation from Simple Quinoline 1-Oxide

Unlike the simple quinoline 1-oxide scaffold (CAS 1613-37-2, MW 145.16 g/mol), 4-Piperidin-4-YL-quinoline 1-oxide incorporates a protonatable piperidine ring at the quinoline 4-position, significantly expanding molecular weight, structural complexity, and potential pharmacophoric interactions [1]. The piperidine NH (pKa ~10–11) provides a basic center absent in quinoline 1-oxide, enabling ionic interactions with acidic residues in protein binding pockets and influencing solubility as a function of pH [2]. This dual pharmacophore architecture (N-oxide HBA + piperidine basic center) is qualitatively distinct from the simple quinoline 1-oxide scaffold.

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Recommended Application Scenarios for 4-Piperidin-4-YL-quinoline 1-oxide in Drug Discovery and Chemical Research


Hypoxia-Selective Prodrug and Bioreductive Agent Design

The reducible N-oxide functionality, coupled with the basic piperidine center, makes 4-Piperidin-4-YL-quinoline 1-oxide a suitable scaffold for designing hypoxia-selective prodrugs that undergo enzymatic reduction to release the active parent amine specifically in low-oxygen tumor microenvironments [1]. Its estimated lower LogP relative to the non-oxide parent may further favor distribution to hypoxic regions with compromised vasculature.

Analytical Reference Standard for N-Oxide Metabolite Identification

The +16 Da mass shift relative to 4-(piperidin-4-yl)quinoline enables unambiguous identification of N-oxidation metabolites in in vitro and in vivo ADME studies. Procurement of the authentic N-oxide reference standard allows quantitative tracking of metabolic N-oxidation/reduction pathways that are prevalent in quinoline-containing drug candidates [2].

Fragment-Based Screening Libraries Requiring Enhanced Polarity

With an estimated TPSA of 40–42 Ų and three hydrogen-bond acceptor sites, 4-Piperidin-4-YL-quinoline 1-oxide offers a polarity profile distinct from the non-oxide parent (TPSA 24.9 Ų). This makes it a valuable addition to fragment libraries where enhanced aqueous solubility and hydrogen-bonding capacity are desired for detecting polar binding site interactions [3].

Synthetic Intermediate for Post-Oxidation Functionalization

Quinoline N-oxides serve as versatile intermediates for regioselective C–H functionalization and directed ortho-metalation reactions that are not accessible with the parent amine. The N-oxide group can be subsequently reduced or further elaborated, enabling synthetic routes to diversely functionalized quinoline-piperidine hybrids [4].

Quote Request

Request a Quote for 4-Piperidin-4-YL-quinoline 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.